molecular formula C7H12O3 B3060304 (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 21531-45-3

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B3060304
CAS No.: 21531-45-3
M. Wt: 144.17
InChI Key: JBZDHFKPEDWWJC-NTSWFWBYSA-N
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Description

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to it. The specific stereochemistry of this compound, denoted by (1s,3r), indicates the spatial arrangement of these groups, which is crucial for its reactivity and interaction with other molecules.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective hydroxylation and carboxylation. For instance, starting from cyclohexanone, a series of reactions including reduction, protection, and functional group interconversion can lead to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of enantioselectivity and yield. For example, the use of specific enzymes or engineered microorganisms can facilitate the conversion of simple substrates into the target compound with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (1s,3r)-Camphoric acid: Similar in structure but with different functional groups.

    (1s,3r)-Cyclohexane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a hydroxyl group.

    (1s,3r)-3-Hydroxycyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations .

Properties

IUPAC Name

(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262035
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-45-3
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21531-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

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